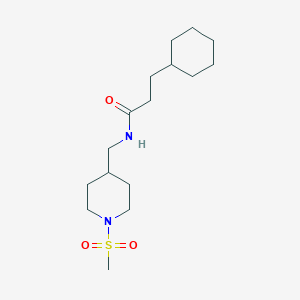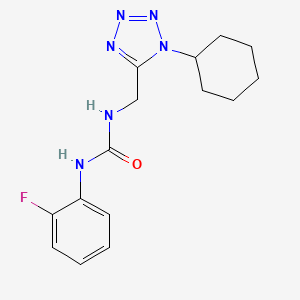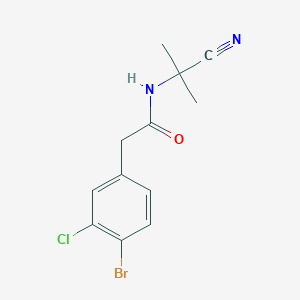
3-Chlor-N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group and a pyrimidinylmethyl moiety
Wissenschaftliche Forschungsanwendungen
3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies investigating the interaction of pyrimidine derivatives with biological macromolecules.
Chemical Biology: It is employed in the design of probes and inhibitors for studying cellular pathways and mechanisms.
Industrial Chemistry: The compound is utilized in the development of agrochemicals and other industrially relevant chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4-(dimethylamino)pyrimidine, is synthesized through a condensation reaction involving dimethylamine and a suitable pyrimidine precursor.
Chlorination: The benzamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Coupling Reaction: The chlorinated benzamide is then coupled with the pyrimidine intermediate under basic conditions, often using a base like sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of 3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloro group in the benzamide can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation might introduce additional functional groups, while reduction could modify the pyrimidine ring.
Coupling Reactions: The pyrimidine moiety can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide or toluene.
Major Products
The major products formed from these reactions include various substituted benzamides and pyrimidine derivatives, which can be further functionalized for specific applications.
Wirkmechanismus
The mechanism of action of 3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites, modulating the activity of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide
- 3-chloro-N-((4-(methylamino)pyrimidin-2-yl)methyl)benzamide
- 3-chloro-N-((4-(dimethylamino)pyridin-2-yl)methyl)benzamide
Uniqueness
3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide is unique due to the specific positioning of the chloro group and the dimethylamino substituent on the pyrimidine ring. This configuration can significantly influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
IUPAC Name |
3-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-19(2)13-6-7-16-12(18-13)9-17-14(20)10-4-3-5-11(15)8-10/h3-8H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOKYBFMUMDGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate](/img/structure/B2579190.png)
![(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2579192.png)

![N-[(1-Methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2579195.png)

![Tert-butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2579197.png)

![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile](/img/structure/B2579202.png)
![5,6-dichloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N,2-dimethylpyridine-3-carboxamide](/img/structure/B2579203.png)



![N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579210.png)
